Lemildipine
Overview
Description
Lemildipine is a new dihydropyridine calcium entry blocker . It is used as a calcium channel inhibitor . The CAS number for Lemildipine is 94739-29-4 .
Molecular Structure Analysis
The molecular formula of Lemildipine is C20H22Cl2N2O6 . It has an average mass of 457.305 Da and a monoisotopic mass of 456.085480 Da .
Physical And Chemical Properties Analysis
Lemildipine has a density of 1.3±0.1 g/cm3, a boiling point of 585.6±50.0 °C at 760 mmHg, and a flash point of 308.0±30.1 °C . It has 8 H bond acceptors, 3 H bond donors, and 9 freely rotating bonds .
Scientific Research Applications
Hypertension and Cerebrovascular Ischemia
Lemildipine, a 1,4-dihydropyridine calcium channel blocker, has been studied for its potential in treating hypertension and cerebrovascular ischemia. Studies have shown that oral administration of Lemildipine significantly lowers blood pressure and increases cerebral blood flow in patients with essential hypertension accompanied by cerebrovascular disorder (Beech, 1998).
Renal Microcirculation in Hypertension
Research involving spontaneously hypertensive rats (SHR) found that Lemildipine can affect renal hemodynamics and the tubuloglomerular feedback mechanism. This study indicated that Lemildipine can dilate afferent arterioles, thereby correcting the left and downward shift of the tubuloglomerular feedback curve in SHR, and suggesting a balanced systemic and glomerular vasodilation (Kawabata, Ogawa, & Takabatake, 1998).
Pharmaceutical Formulations
Lemildipine has been incorporated into solid dispersion-incorporated suppositories. These formulations showed improved rectal bioavailability in dogs, indicating potential for different administration routes and formulations (Oribe et al., 1995).
Stereo-Selective Calcium Antagonistic Properties
The stereo-selective calcium antagonistic properties of Lemildipine enantiomers were assessed in vascular tissues. The findings revealed that (-)-Lemildipine was significantly more potent than its (+) enantiomer, offering insights into the stereo-selective actions of this drug (Nakayama, Nakazawa, Fukuta, & Tanaka, 1996).
properties
IUPAC Name |
5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O6/c1-9(2)30-19(26)16-13(8-29-20(23)27)24-10(3)14(18(25)28-4)15(16)11-6-5-7-12(21)17(11)22/h5-7,9,15,24H,8H2,1-4H3,(H2,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOVRSWDBLIFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)COC(=O)N)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048812 | |
Record name | Lemildipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lemildipine | |
CAS RN |
94739-29-4 | |
Record name | Lemildipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94739-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lemildipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094739294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lemildipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEMILDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3BD0YW4ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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